Cas no 80840-09-1 (2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline)

80840-09-1 structure
Product name:2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline
2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline Chemical and Physical Properties
Names and Identifiers
-
- 2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline
- 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
- 1,2,3,4-Butanetetrol,1-(2-quinoxalinyl)-
- 1-Quinoxalin-2-yl-butane-1,2,3,4-tetraol
- 1-quinoxalin-2-ylbutane-1,2,3,4-tetrol
- 2-(1',2',3',4'-Tetrahydroxybutyl)quinoxaline
- (1R,2S,3R)-1-(2-quinoxalinyl)-1,2,3,4-tetrahydroxybutane
- 1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol
- 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline
- 2-(arabino-1,2,3,4-tetrahydroxybutyl)quinoxaline
- 2-(D-arabino-tetrahydroxybutyl)quinoxaline
- 2,6-BIS(TRIFLUOROACETYL)CYCLOHEXANONE
- 2-[(1'R,2'S,3'R)-1',2',3',4'-tetrahydroxybutyl]quinoxaline
- HMS1748F11
- 80840-09-1
- 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol #
- Z85921947
- 1-(2-quinoxalyl)-1,2,3,4-butanetetrol
- NSC 90835
- CS-0119606
- JNOHSLKLTQNYAD-UHFFFAOYSA-N
- EN300-12694
- AS-5304
- HY-N7428
- NSC-90835
- NSC90835
- 1,2,3,4-Butanetetrol, 1-(2-quinoxalinyl)-, [1R-(1R*,2S*,3R*)]-
- SR-01000065841
- AKOS022141320
- 1,2,3,4-Butanetetrol, 1-(2-quinoxalinyl)-, D-arabino-
- AKOS001075951
- AB00731768-01
- SR-01000065841-1
- 2-(1 inverted exclamation mark ,2 inverted exclamation mark ,3 inverted exclamation mark ,4 inverted exclamation mark -Tetrahydroxybutyl)quinoxaline
- DTXSID70293583
- 1-(Quinoxalin-2-yl)butane-1,2,3,4-tetraol
- CHEBI:190976
- FT-0771191
- FT-0675064
- MFCD01096782
- DB-075706
- G71564
- 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol; NSC 90835;
- DB-081798
- STL301428
-
- MDL: MFCD01096782
- Inchi: InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2
- InChI Key: JNOHSLKLTQNYAD-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O
Computed Properties
- Exact Mass: 250.09500
- Monoisotopic Mass: 250.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107A^2
- XLogP3: -1.5
Experimental Properties
- Density: 1.495
- Boiling Point: 575.4°C at 760 mmHg
- Flash Point: 301.8°C
- Refractive Index: 1.706
- PSA: 106.70000
- LogP: -0.62270
2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline Security Information
- HazardClass:IRRITANT
2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T295950-1g |
2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline |
80840-09-1 | 1g |
$1338.00 | 2023-05-17 | ||
Chemenu | CM221294-5g |
1-(Quinoxalin-2-yl)butane-1,2,3,4-tetraol |
80840-09-1 | 95% | 5g |
$329 | 2021-08-04 | |
Enamine | EN300-12694-0.1g |
1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol |
80840-09-1 | 95% | 0.1g |
$44.0 | 2023-02-09 | |
Enamine | EN300-12694-0.25g |
1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol |
80840-09-1 | 95% | 0.25g |
$63.0 | 2023-02-09 | |
Enamine | EN300-12694-5.0g |
1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol |
80840-09-1 | 95% | 5.0g |
$420.0 | 2023-02-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286992-50mg |
1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, |
80840-09-1 | 50mg |
¥782.00 | 2023-09-05 | ||
TRC | T295950-250mg |
2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline |
80840-09-1 | 250mg |
$425.00 | 2023-05-17 | ||
Apollo Scientific | OR346271-1g |
1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol |
80840-09-1 | 1g |
£149.00 | 2025-02-20 | ||
TRC | T295950-500mg |
2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline |
80840-09-1 | 500mg |
$833.00 | 2023-05-17 | ||
TRC | T295950-50mg |
2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline |
80840-09-1 | 50mg |
$ 126.00 | 2023-09-06 |
2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline Related Literature
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
80840-09-1 (2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline) Related Products
- 325474-02-0(3-1-(4-chlorophenyl)-2-nitroethyl-2-(4-methylphenyl)-1H-indole)
- 2228453-52-7(1-(butan-2-yl)-2,2-dimethylcyclopropan-1-amine)
- 1202774-81-9(1-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanol)
- 1691801-94-1(2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde)
- 1261581-67-2(3-Bromo-2'-iodopropiophenone)
- 7004-04-8((2RS,3RS)-Threonine)
- 1803985-09-2(3-Amino-5-cyano-2-(trifluoromethoxy)pyridine-6-sulfonamide)
- 1132944-44-5(1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline)
- 1380152-14-6(methyl 3-(2-amino-3-hydroxypropyl)benzoate)
- 2172458-15-8(2-ethyl-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)butanoic acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:80840-09-1)2-(1’,2’,3’,4’-Tetrahydroxybutyl)quinoxaline

Purity:99%
Quantity:5g
Price ($):300.0